AMOA NON-NMDA GLUTAMATE RE

Description

Overview of Glutamatergic Neurotransmission in the Central Nervous System

Glutamatergic neurotransmission is the primary mechanism for excitatory signaling in the mammalian central nervous system (CNS). ingentaconnect.comnih.gov Glutamate (B1630785), an amino acid, acts as the most abundant excitatory neurotransmitter, essential for a vast array of normal physiological functions. nih.govwikipedia.org This system is fundamental to neural communication, memory formation, learning, and regulation. wikipedia.orgresearchgate.net

The process of glutamatergic transmission involves the release of glutamate from a presynaptic neuron into the synaptic cleft. wikipedia.org Once released, glutamate binds to specific receptors on the membrane of the postsynaptic neuron, leading to its excitation. wikipedia.orgresearchgate.net This signal is typically rapid and is terminated by the swift removal of glutamate from the synaptic cleft by Excitatory Amino Acid Transporters (EAATs), which are located on both neurons and surrounding glial cells. nih.govnih.gov The tight regulation of extracellular glutamate levels is crucial to ensure optimal neurotransmission while preventing the excitotoxic conditions that can lead to cellular damage. nih.gov

Glutamate exerts its effects by acting on two main classes of receptors: ionotropic and metabotropic receptors. ingentaconnect.comnih.gov Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly mediate fast synaptic transmission. wikipedia.orgabcam.cn When glutamate binds to these receptors, it causes the channel to open, allowing an influx of cations such as Na+ and Ca2+, which depolarizes the postsynaptic membrane and generates an excitatory postsynaptic potential. nih.govabcam.cn Metabotropic glutamate receptors (mGluRs), on the other hand, are G-protein coupled receptors that modulate synaptic activity more slowly through intracellular second messenger systems. nih.govnih.gov

Classification of Ionotropic Glutamate Receptors: NMDA, AMPA, and Kainate Receptor Subfamilies

Ionotropic glutamate receptors are broadly categorized into three main subfamilies based on their pharmacological affinity for specific synthetic agonists. abcam.cnnih.govguidetopharmacology.org These subfamilies are:

N-methyl-D-aspartate (NMDA) Receptors: Named after their selective agonist, NMDA, these receptors are unique "molecular coincidence detectors." nih.govwikipedia.org Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and is also dependent on the depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg2+). wikipedia.orgrupress.org A key feature of NMDA receptors is their high permeability to calcium ions (Ca2+), which allows them to play a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govwikipedia.org

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors, named for the agonist AMPA, are the primary mediators of fast, excitatory synaptic transmission in the brain. wikipedia.org Upon activation by glutamate, they predominantly allow the influx of sodium ions (Na+), leading to rapid depolarization of the postsynaptic neuron. wikipedia.orgwikipedia.org The subunit composition of AMPA receptors, particularly the presence of the edited GluA2 subunit, determines their permeability to calcium. wikipedia.org

Kainate Receptors: Named after their agonist, kainic acid, this subfamily of receptors has a more complex role in neurotransmission. nih.govguidetopharmacology.org They are located on both presynaptic and postsynaptic membranes, where they can modulate neurotransmitter release and mediate excitatory postsynaptic currents. guidetopharmacology.org Functional kainate receptors are formed from various combinations of subunits (GluK1-5). guidetopharmacology.org

These receptor classes are tetrameric structures, composed of four subunits that come together to form the ion channel. wikipedia.orgguidetopharmacology.org The diversity within each subfamily arises from the assembly of different subunit combinations, leading to receptors with distinct functional and pharmacological properties. nih.govguidetopharmacology.org

Historical Context and Evolution of Non-NMDA Glutamate Receptor Pharmacology

The understanding of glutamatergic neurotransmission evolved over several decades, with the initial classification of excitatory amino acid (EAA) receptors emerging in the 1970s. ingentaconnect.comnih.gov Researchers first distinguished between NMDA receptors and a broader category of "non-NMDA" receptors. nih.gov This division was based on the differential effects of newly developed antagonists. nih.gov

The non-NMDA category was subsequently subdivided into quisqualate and kainate receptors, named after agonists that seemed to activate them preferentially. nih.gov Later, it was discovered that the quisqualate receptor was more selectively activated by the synthetic compound AMPA, leading to its renaming as the AMPA receptor. wikipedia.org The development of selective antagonists was crucial for differentiating these receptor subtypes. For instance, quinoxaline (B1680401) derivatives like CNQX were found to be potent competitive antagonists at non-NMDA receptors, helping to distinguish their function from that of NMDA receptors. wiley.comcaymanchem.com

Initially, antagonists for NMDA receptors were more readily available, which meant this receptor was understood in greater detail first. wiley.com Antagonists that could block both NMDA and non-NMDA receptors were found to be effective at inhibiting synaptic excitation throughout the CNS, establishing the universal importance of non-NMDA receptor systems. nih.gov Further research led to the development of compounds that could distinguish between AMPA and kainate receptors, allowing for a more detailed investigation of their specific physiological roles. nih.gov This pharmacological dissection has been instrumental in clarifying the distinct contributions of each receptor subfamily to synaptic transmission and plasticity. nih.gov

Rationale for Investigating Selective Non-NMDA Receptor Modulators: The Case of AMOA

The ubiquitous nature of glutamate receptors in the CNS means that non-selective modulation can have widespread and undesirable effects. This has driven the search for selective modulators that can target specific receptor subtypes to better understand their functions and to develop more precise therapeutic agents. The compound AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) is a prime example of such a selective modulator. wiley.comnih.gov

AMOA was identified as a novel non-NMDA antagonist. wiley.comnih.gov Its investigation is particularly compelling due to its unusual and complex mechanism of action, especially at AMPA receptors. wiley.com Research using Xenopus oocytes expressing mouse brain mRNA revealed that AMOA exhibits a dual effect on AMPA receptors, a property that is stereospecific to the L-configuration of the molecule. wiley.comnih.gov

Specifically, AMOA demonstrates:

Antagonism at Kainate Receptors: It acts as a competitive antagonist at kainate receptors. wiley.com

Dual Action at AMPA Receptors: It inhibits currents elicited by low concentrations of AMPA but potentiates currents elicited by high concentrations of AMPA. wiley.comnih.gov

This unique antagonistic/agonistic profile makes AMOA a valuable pharmacological tool. wiley.comnih.gov It allows researchers to probe the nuanced functioning of non-NMDA receptors and helps in discriminating between different AMPA-preferring receptor subtypes that may differ in their subunit composition. nih.gov The study of selective modulators like AMOA is therefore essential for unraveling the complex pharmacology of the glutamatergic system and identifying the specific roles that AMPA and kainate receptor subtypes play in health and disease. wiley.comnih.gov

Research Findings on AMOA

Mentioned Compounds

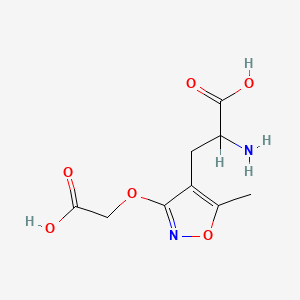

Structure

3D Structure of Parent

Properties

CAS No. |

209977-56-0 |

|---|---|

Molecular Formula |

C18H30N4O15 |

Molecular Weight |

542.4 g/mol |

IUPAC Name |

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate |

InChI |

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2 |

InChI Key |

USUJSFZGKHCJBJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |

Canonical SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O |

Synonyms |

AMOA; α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3) |

Origin of Product |

United States |

Pharmacological Characterization of Amoa As a Non Nmda Glutamate Receptor Modulator

AMOA's Specificity for AMPA and Kainate Receptor Subtypes

AMOA demonstrates selective antagonist effects at non-NMDA receptors, which encompass both AMPA and kainate receptor subtypes. nih.gov However, its specificity can appear variable depending on the experimental model and conditions. For instance, in studies on cytotoxicity in cultured neurons and in vivo striatal studies, AMOA was identified as a selective kainate antagonist with minimal effect on AMPA-mediated toxicity. nih.gov Conversely, in the rat cortical wedge model, it was shown to antagonize AMPA-mediated depolarization but not excitations induced by kainate. nih.gov

This differential activity suggests that AMOA's affinity and efficacy may vary across the different subunit compositions of native AMPA (GluA1-4) and kainate (GluK1-5) receptors. rsc.orgguidetopharmacology.org In experiments using Xenopus oocytes injected with mouse brain mRNA, which expresses a mixed population of glutamate (B1630785) receptors, AMOA was shown to antagonize currents evoked by kainate. nih.gov This broad activity at native non-NMDA receptors highlights its role as a modulator, though precise affinity values for specific recombinant homomeric or heteromeric receptor subtypes are not extensively detailed in the available literature.

Competitive and Non-Competitive Antagonism Mechanisms of AMOA

The mechanisms through which AMOA exerts its effects differ notably between kainate and AMPA receptors.

At kainate receptors, AMOA's action is consistent with competitive antagonism. Studies using Xenopus oocytes have shown that AMOA at a concentration of 150 µM produces a nearly parallel rightward shift of the dose-response curve for kainate-induced currents. nih.govrsc.orguni.lu This type of parallel shift without a reduction in the maximum response is a classic indicator of a competitive mechanism, where the antagonist and agonist compete for the same binding site on the receptor. nih.govderangedphysiology.com

At AMPA receptors, the mechanism is significantly more complex and cannot be classified as simple competitive or non-competitive antagonism. Instead, AMOA acts as a complex modulator, exhibiting both antagonistic and potentiating effects that are dependent on the concentration of the agonist (AMPA) being used. nih.govuni.lu This dual action suggests that AMOA may interact with multiple sites on the AMPA receptor, leading to a mode of action that goes beyond simple receptor blockade. The potentiation effect, in particular, is characteristic of allosteric modulation rather than direct competitive antagonism.

Dual Antagonistic and Agonistic Properties of AMOA on AMPA Receptors

One of the most distinctive features of AMOA's pharmacology is its dual modulatory effect on AMPA receptors. uni.lu It can act as either an inhibitor or a potentiator of AMPA-induced currents, a property that is highly dependent on the concentration of AMPA used to elicit the response. nih.govuni.lu

Specifically, when AMPA receptors are activated by low concentrations of AMPA, AMOA acts as an antagonist, inhibiting the induced electrical current. nih.govuni.lu In stark contrast, when the receptors are activated by high concentrations of AMPA, AMOA switches its role to that of a positive modulator, potentiating the current. nih.govuni.lu This unusual property suggests that AMOA's binding may induce different conformational changes in the receptor or that its effects are mediated by different sites, depending on the receptor's activation state. nih.gov It is noteworthy that AMOA itself, when applied alone in concentrations up to 500 µM, does not elicit any significant current, indicating it is not a direct agonist. nih.gov

The dualistic nature of AMOA's interaction with AMPA receptors has been quantified in electrophysiological studies on Xenopus oocytes. These experiments reveal a clear concentration-dependent differential effect.

Antagonistic Effect : When currents were elicited by a low concentration of AMPA (6 µM), AMOA inhibited these currents with a half-maximal inhibitory concentration (IC50) of 160 ± 19 µM. nih.govrsc.orguni.lu

Potentiating Effect : Conversely, when currents were elicited by a high concentration of AMPA (100 µM), AMOA potentiated the response with a half-maximal effective concentration (EC50) for this potentiation of 88 ± 22 µM. nih.govrsc.orguni.lu The maximal potentiation of the AMPA-induced current was observed to be approximately 170% of the control response. nih.govuni.lu

This indicates that AMOA has a slightly higher potency for its potentiating effect at high agonist concentrations than for its inhibitory effect at low agonist concentrations. nih.gov

| Condition (AMPA Concentration) | Effect of AMOA | Potency Value (Mean ± SEM) | Reference |

|---|---|---|---|

| Low (6 µM) | Inhibition / Antagonism | IC50: 160 ± 19 µM | nih.govrsc.orguni.lu |

| High (100 µM) | Potentiation / Enhancement | EC50: 88 ± 22 µM | nih.govrsc.orguni.lu |

Stereoselective Effects of AMOA on Non-NMDA Receptor Activity

The pharmacological actions of AMOA are highly dependent on its stereochemistry. The compound possesses a chiral center, leading to two enantiomers: L-AMOA and D-AMOA. Research has demonstrated that the biological activity of AMOA at non-NMDA receptors is stereoselective.

The complex dual antagonistic and potentiating effects observed at AMPA receptors are specific to the L-configuration of AMOA. nih.govrsc.orguni.lu Studies where AMOA was chromatographically resolved into its L- and D-enantiomers have confirmed that both the inhibitory site (active at low AMPA concentrations) and the potentiating site (active at high AMPA concentrations) clearly prefer the L-enantiomer. nih.gov This stereoselectivity is a common feature in pharmacology, as biological targets like receptors are themselves chiral and can differentiate between the mirror-image forms of a drug. hospitalpharmacyeurope.comchiralpedia.comnih.gov While the activity is known to reside in the L-isomer, detailed pharmacological data on the D-isomer are not widely reported, though it is presumed to be largely inactive at these receptors.

Molecular and Structural Basis of Amoa Non Nmda Receptor Interactions

Subunit Composition and Assembly of AMPA and Kainate Receptors

Non-NMDA receptors are tetrameric ion channels, meaning they are assembled from four protein subunits that come together to form a central pore. wikipedia.org The specific combination of these subunits dictates the receptor's functional and pharmacological properties, including its affinity for ligands like AMOA. ilo.org

AMPA receptors (AMPARs) are constructed from four distinct subunits: GluA1, GluA2, GluA3, and GluA4. wikipedia.orgnih.gov These subunits assemble into a "dimer of dimers" structure to form a functional heterotetrameric receptor. wikipedia.org In the adult central nervous system, the majority of AMPARs are heteromers containing the GluA2 subunit paired with either GluA1 or GluA3. jneurosci.orgmdpi.com

The assembly process begins in the endoplasmic reticulum and is a highly regulated process. wikipedia.org Each subunit possesses a large extracellular N-terminal domain (NTD), which plays a critical role in the initial assembly and subunit arrangement. wikipedia.org The presence or absence of the GluA2 subunit is a crucial determinant of the receptor's ion permeability. ilo.org AMPARs containing an edited GluA2 subunit are impermeable to calcium ions, a key feature for regulating synaptic signaling. ilo.orgnih.gov Conversely, receptors lacking the GluA2 subunit are calcium-permeable, a characteristic more common during development and in certain types of interneurons. wikipedia.orgnih.gov The C-terminal tails of the subunits also differ, influencing their interaction with intracellular signaling proteins and their trafficking to and from the synapse. wikipedia.orgjneurosci.org

Kainate receptors (KARs) are assembled from a different set of five subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. wikipedia.orgmdpi.com These were formerly known as GluR5-7, KA1, and KA2, respectively. wikipedia.orgnih.gov The KAR subunit family is divided into two main groups based on sequence homology and function. nih.gov

The GluK1, GluK2, and GluK3 subunits can form functional ion channels on their own (homomers) or in combination with each other (heteromers). wikipedia.orgnih.gov In contrast, the GluK4 and GluK5 subunits, often called the "high-affinity" subunits, cannot form functional channels by themselves. wikipedia.orgnih.gov They must co-assemble with one of the GluK1-3 subunits to create a functional heteromeric receptor. wikipedia.orgnih.gov The most abundant KARs in the brain are thought to be GluK2/GluK5 heteromers. mdpi.com

Table 1: Subunit Characteristics of Non-NMDA Receptors

| Receptor Family | Subunits | Assembly Characteristics | Key Functional Determinants |

| AMPA Receptors | GluA1, GluA2, GluA3, GluA4 | Heterotetrameric, typically "dimer of dimers". wikipedia.org Most common are GluA1/2 and GluA2/3 combinations. mdpi.com | Presence of edited GluA2 subunit renders the channel Ca²⁺ impermeable. ilo.org C-terminal domains regulate trafficking. wikipedia.org |

| Kainate Receptors | GluK1, GluK2, GluK3, GluK4, GluK5 | GluK1-3 can form homomers or heteromers. wikipedia.org GluK4 and GluK5 are obligate heteromers, requiring a GluK1-3 partner. nih.gov | RNA editing (Q/R site) in GluK1 and GluK2 reduces Ca²⁺ permeability. nih.gov Subunit combination dictates agonist affinity and channel kinetics. mdpi.com |

Ligand-Binding Domains (LBDs) and Allosteric Sites of Non-NMDA Receptors

Each subunit of an AMPA and kainate receptor contains a modular structure, including a large extracellular region that houses the ligand-binding domain (LBD). mdpi.comembopress.org The LBD itself is composed of two segments, S1 and S2, which form a "clamshell-like" structure. fsu.eduembopress.org The binding of an agonist, such as the neurotransmitter glutamate (B1630785), occurs in the cleft between the two lobes of the clamshell. embopress.org This binding event induces a conformational change, causing the clamshell to close. embopress.org This movement is transmitted to the transmembrane domains, ultimately leading to the opening of the ion channel pore. embopress.org Competitive antagonists, such as AMOA, bind to this same orthosteric site but fail to induce the clamshell closure necessary for channel activation. mdpi.com

In addition to the primary (orthosteric) agonist binding site, non-NMDA receptors possess distinct allosteric sites that can modulate receptor function. mdpi.comembopress.org Positive allosteric modulators (PAMs), for example, bind to sites different from the glutamate-binding pocket. nih.gov For AMPA receptors, a well-characterized allosteric site is located at the interface where the LBDs of two adjacent subunits meet. nih.govresearchgate.net Compounds binding here, like cyclothiazide, can stabilize the LBD dimer interface, slowing the process of desensitization and thereby enhancing the receptor's response to glutamate. researchgate.netpnas.org Kainate receptors also possess allosteric sites, though they are generally less understood than those of AMPARs. nih.govresearchgate.net These allosteric sites offer alternative targets for pharmacological intervention, allowing for fine-tuning of receptor activity rather than simple activation or blockade. mdpi.com

Molecular Determinants of AMOA Binding and Efficacy

AMOA, a competitive antagonist, exerts its effects by directly competing with glutamate for its binding site on non-NMDA receptors. researchgate.net Its efficacy and affinity are dictated by the specific molecular landscape of the binding pocket, which is in turn shaped by the receptor's subunit composition.

As a competitive antagonist, AMOA's primary site of action is the orthosteric ligand-binding site within the LBD clamshell. Structural analyses of related antagonists show that these molecules fit snugly into the binding pocket. Their chemical structure allows them to form stable interactions with key amino acid residues within the site, but they are typically larger or have a different charge distribution compared to agonists. This prevents the full clamshell closure required to gate the ion channel, effectively blocking receptor activation. The binding of AMOA occupies the site and prevents glutamate from binding and activating the receptor. There is currently no strong evidence to suggest that AMOA also acts at allosteric sites; its mechanism is understood as a direct, competitive blockade at the agonist-binding domain.

The precise mix of subunits in an AMPA or kainate receptor creates subtle but significant differences in the shape and chemical environment of the ligand-binding pocket. Consequently, the affinity and inhibitory potency of AMOA can vary between different receptor subtypes.

Research has shown that the subunit composition is a critical factor for the kinetic properties and pharmacological sensitivity of AMPA receptors. nih.gov For example, the presence of different splice variants (flip/flop versions) or specific subunits like GluR4 can alter the speed of receptor desensitization. nih.gov While specific quantitative data for AMOA affinity across all possible subunit combinations is not extensively detailed in readily available literature, it is a well-established principle that the pharmacology of non-NMDA receptors is subunit-dependent. jneurosci.orgnih.gov For instance, studies with other non-NMDA antagonists have clearly demonstrated preferential binding to certain subunit compositions. This subunit-specificity allows for the potential development of drugs that can selectively target specific neuronal populations or pathways that express a particular receptor subtype.

Conformational Dynamics of Non-NMDA Receptors Upon AMOA Binding

The binding of ligands to the AMPA receptor LBD, which is formed by the S1 and S2 regions of the protein, triggers conformational changes that are fundamental to the receptor's function. Agonists, such as glutamate, induce a significant "clamshell" closure of the two lobes (Domain 1 and Domain 2) of the LBD. This large-scale movement is a prerequisite for the opening of the associated ion channel.

In stark contrast, the binding of the competitive antagonist ATPO to the GluA2 AMPA receptor subunit does not induce the substantial conformational shift required for activation. nih.govacs.org X-ray crystallography studies have demonstrated that while full agonists cause a domain closure of approximately 20°, ATPO binding only results in a minor closure of 2.5° to 5.1° relative to the unbound (apo) state. acs.org This minor movement is insufficient to trigger channel gating.

Instead of promoting closure, ATPO effectively stabilizes the LBD in a predominantly open conformation, thereby competitively inhibiting the binding of agonists and preventing activation. nih.govacs.org This stabilization is achieved through a distinct set of molecular interactions. The antagonist's phosphonate (B1237965) group forms direct interactions with residues in Domain 2, while its bulky tert-butyl group is accommodated within a pocket formed by both domains. acs.org This positioning creates a steric block, physically preventing the two lobes of the LBD from closing further. acs.org

This mechanism highlights a key principle of AMPA receptor pharmacology: the degree of LBD closure directly correlates with agonist efficacy. nih.gov By locking the receptor in an open, non-functional state, antagonists like ATPO effectively uncouple agonist binding from channel gating.

Table 1: Conformational Changes in GluA2 LBD Upon Ligand Binding

| Ligand Type | Example Compound | Degree of Domain Closure | Receptor State |

|---|---|---|---|

| Full Agonist | Glutamate / AMPA | ~20° | Active (Channel Open) |

| Antagonist | ATPO | 2.5° - 5.1° | Inactive (Open Cleft) |

| Antagonist | DNQX | 3.0° - 6.0° | Inactive (Open Cleft) |

| Unbound | N/A | 0° (Reference) | Apo / Resting |

Data sourced from crystallographic studies of the GluA2 ligand-binding domain. acs.org

Computational Modeling and Molecular Dynamics Simulations of AMOA-Receptor Complexes

Computational methods are indispensable for understanding the dynamic nature of receptor-ligand interactions at an atomic level. nih.gov In the case of the ATPO-GluA2 complex, computational techniques and molecular dynamics (MD) simulations complement static crystal structure data by providing insights into the stability of the interactions, the energetics of binding, and the dynamic behavior of the complex over time. nih.govresearchgate.net

MD simulations of the AMPA receptor transmembrane domain (TMD) and LBD, often embedded in a model lipid bilayer with water, allow researchers to observe the conformational landscape of the receptor. researchgate.netpnas.orgbiorxiv.org For the ATPO-receptor complex, simulations would be initiated using the coordinates from the solved crystal structure (PDB ID: 1N0T). nih.gov These simulations can validate the stability of the observed "open cleft" conformation in a dynamic environment.

Key applications of these computational models for the ATPO-receptor complex include:

Binding Site Analysis: Computational tools are used to map the binding site and quantify the key interactions between ATPO and GluA2 residues. nih.govacs.org This includes analyzing the hydrogen bonds and van der Waals forces that hold the antagonist in place, particularly the interactions involving the phosphonate and tert-butyl groups that are crucial for its inhibitory action. acs.org

Interaction Energy Calculation: Simulations can calculate the binding free energy, providing a quantitative measure of the affinity of ATPO for the receptor. This allows for comparison with other antagonists and helps in the rational design of new, more potent molecules.

Dynamic Stability: MD simulations can track the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over time to confirm that the ATPO molecule remains stably bound in its inhibitory pose within the binding cleft.

Comparative Dynamics: By running simulations of the receptor in its apo (unbound), agonist-bound (e.g., glutamate), and antagonist-bound (e.g., ATPO, DNQX) states, researchers can directly compare the conformational dynamics. Such studies reinforce that agonists induce large-scale, functionally relevant domain closure, whereas antagonists like ATPO restrict this motion, locking the receptor in an inactive state.

Table 2: Key Residue Interactions in the ATPO-GluA2 Binding Site

| ATPO Moiety | Interacting GluA2 Residue(s) | Interaction Type | Functional Role |

|---|---|---|---|

| α-carboxylate | Pro478, Thr480, Arg485 | Hydrogen Bonds | Anchors ligand in binding pocket |

| α-amino | Pro478, Thr480, Glu705 | Hydrogen Bonds | Anchors ligand in binding pocket |

| Phosphonate | Domain 2 Residues | Direct Interactions | Stabilizes open cleft |

| tert-butyl group | Pocket between Domains 1 & 2 | Steric Hindrance | Prevents domain closure |

Based on data from crystallographic and computational analysis of the GluA2-ATPO complex. acs.orgmfd.org.mk

Electrophysiological and Biochemical Investigations of Amoa Action

Effects of AMOA on Synaptic Currents and Membrane Potentials

AMOA demonstrates distinct effects on the two primary types of non-NMDA receptors: kainate and AMPA receptors. wiley.comnih.gov Its interaction with these receptors leads to significant changes in synaptic currents and, consequently, membrane potentials. When applied to neurons, such as in Xenopus oocytes injected with mouse brain mRNA, AMOA selectively antagonizes non-NMDA receptors. wiley.com This can lead to a reduction in membrane depolarization caused by non-NMDA receptor agonists. wiley.comnih.gov For instance, while glutamate-induced currents in pituitary intermediate lobe cells are small, they can trigger large membrane depolarizations and action potentials, highlighting the functional significance of modulating these receptors. nih.gov

Investigations into AMOA's effect on kainate receptors have shown that it functions as a competitive antagonist. wiley.com In studies using Xenopus oocytes, the application of AMOA resulted in a reduction of currents evoked by kainate. wiley.com Specifically, the addition of 150 µM AMOA produced a nearly parallel shift to the right in the dose-response curve for kainate-induced currents. wiley.comnih.gov This type of shift is a classic indicator of competitive antagonism, where the antagonist binds to the same site as the agonist, effectively reducing the agonist's potency without altering its maximal efficacy. The apparent affinity constant for kainate was increased approximately 6.5-fold in the presence of AMOA, from 7.5 µM to 49 µM. wiley.com

Table 1: Effect of AMOA on Kainate-Induced Currents

| Condition | Apparent Kainate Affinity (Kapp) | Hill Coefficient | Reference |

|---|---|---|---|

| Control (No AMOA) | 7.5 ± 1.3 µM | 1.8 ± 0.13 | wiley.com |

| In the presence of 250 µM AMOA | 49 ± 2.6 µM | 1.7 ± 0.14 | wiley.com |

AMOA's interaction with AMPA receptors is notably more complex than its effect on kainate receptors, exhibiting a dual modulatory action that is dependent on the concentration of the agonist (AMPA). wiley.comnih.gov

Inhibition at low AMPA concentrations: At low concentrations of AMPA (e.g., 6 µM), AMOA acts as an inhibitor of the induced currents. The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 160 ± 19 µM. wiley.comnih.gov

Potentiation at high AMPA concentrations: Conversely, at higher concentrations of AMPA (e.g., 100 µM), AMOA potentiates the current response. wiley.comnih.gov This potentiating effect has a half-maximal effective concentration (EC₅₀) of 88 ± 22 µM, with the maximal potentiation reaching approximately 170% of the original current. wiley.comnih.gov

This unusual property of acting as both an antagonist and a potentiator is specific to the L-stereoisomer of AMOA. wiley.comnih.gov The differing affinity values for inhibition versus potentiation suggest that these two opposing effects may be mediated by distinct sites on the AMPA receptor complex. wiley.com

Table 2: Dual Effects of AMOA on AMPA-Induced Currents

| AMPA Concentration | Effect of AMOA | Value | Reference |

|---|---|---|---|

| Low (6 µM) | Inhibition | IC₅₀: 160 ± 19 µM | wiley.comnih.gov |

| High (100 µM) | Potentiation | EC₅₀: 88 ± 22 µM | wiley.comnih.gov |

| High (100 µM) | Maximal Potentiation | ~170% | wiley.comnih.gov |

Current-Voltage Relationships in the Presence of AMOA

The current-voltage (I-V) relationship provides insight into whether a drug's blocking action is dependent on the membrane potential. For non-NMDA receptors, the I-V curve is typically linear or slightly outwardly rectifying. nih.govresearchgate.net In the presence of AMOA, the fundamental characteristics of this relationship for kainate-induced currents remain unchanged. wiley.com Studies showed that the current elicited by kainate is nearly linear with potential, reversing polarity around -6.5 mV. When AMOA (150 µM) was co-applied with kainate, it inhibited the currents at all tested membrane potentials but did not modify the reversal potential (which was -7.9 mV in its presence) or the linear shape of the I-V curve. wiley.com This finding strongly suggests that AMOA's antagonistic effect on kainate receptors is not voltage-dependent. wiley.com

Modulation of Receptor Desensitization and Deactivation Kinetics by AMOA

Receptor desensitization and deactivation are critical kinetic properties that shape the duration and frequency of synaptic transmission. researchgate.netnih.govcore.ac.uk Desensitization is the decay of current in the continued presence of an agonist, while deactivation is the decay of current upon removal of the agonist. researchgate.netcore.ac.uk

AMOA appears to modulate these kinetic properties. Observations of currents elicited by prolonged application of high concentrations of AMPA show a peak followed by a slow decay, which is characteristic of desensitization. wiley.com An interesting phenomenon occurs upon the washout of AMPA in the presence of AMOA: the current transiently increases before returning to the baseline. wiley.com This may indicate an effect on the recovery from desensitization or a complex interaction with the deactivation process. While specific time constants for AMOA's modulation of these kinetics have not been detailed, its ability to potentiate currents at high AMPA concentrations suggests it may stabilize a receptor conformation that is less prone to deep desensitization or that has altered gating properties. wiley.combiorxiv.org

Influence of AMOA on Ion Flux Through Non-NMDA Receptor Channels

Non-NMDA receptor channels are primarily permeable to the monovalent cations Na⁺ and K⁺. nih.gov Their permeability to the divalent cation Ca²⁺ is highly variable and critically dependent on the subunit composition of the receptor complex. nih.govnih.gov Specifically, the presence of an edited GluA2 subunit renders the AMPA receptor channel largely impermeable to Ca²⁺. nih.gov Receptors lacking the GluA2 subunit exhibit significant Ca²⁺ permeability. nih.govnih.gov

Since AMOA does not change the reversal potential of kainate-induced currents, it can be inferred that it does not directly alter the permeability of the channel pore to either monovalent or divalent cations. wiley.com Instead of changing what flows through the channel, AMOA's mechanism of action is focused on modulating the probability of the channel opening in response to agonist binding. wiley.com Therefore, the inherent permeability characteristics of a given non-NMDA receptor, which are dictated by its subunit makeup, are not expected to be changed by AMOA. wiley.comnih.gov

Cellular and in Vivo Research Methodologies Utilizing Amoa

Applications of AMOA in Xenopus Oocyte Expression Systems

The Xenopus laevis oocyte expression system is a cornerstone for the functional characterization of ion channels and receptors due to its large size, efficient translation of injected mRNA, and low endogenous receptor expression. This system has been pivotal in elucidating the pharmacological profile of AMOA.

In studies utilizing Xenopus oocytes injected with mouse brain mRNA, AMOA has been shown to exhibit complex interactions with non-NMDA receptors. Specifically, AMOA acts as an antagonist at kainate receptors, with a concentration of 150 microM causing a significant parallel rightward shift in the dose-response curve for kainate-induced currents nih.gov.

Interestingly, AMOA displays a dualistic effect on AMPA receptors expressed in this system. At low concentrations of AMPA (6 microM), AMOA acts as an inhibitor, with an IC50 value of 160 +/- 19 microM nih.gov. Conversely, at higher concentrations of AMPA (100 microM), AMOA potentiates the current, with an EC50 value of 88 +/- 22 microM, reaching a maximal potentiation of approximately 170% nih.gov. These opposing effects are specific to the L-isomer of AMOA, highlighting the stereoselectivity of its action nih.gov. This unusual antagonistic/agonistic property underscores the complexity of its interaction with AMPA receptors and provides a molecular basis for its effects observed in more complex systems nih.gov.

| Receptor Type | Agonist Concentration | Effect of L-AMOA | Potency (IC50/EC50) | Maximal Effect |

|---|---|---|---|---|

| Kainate | Variable | Antagonism | Not specified (shift in dose-response) | Not applicable |

| AMPA | Low (6 µM) | Inhibition | 160 +/- 19 µM | Not applicable |

| AMPA | High (100 µM) | Potentiation | 88 +/- 22 µM | ~170% |

Studies in Cultured Neuronal Systems and Primary Cell Cultures

Primary neuronal cultures and neuronal cell lines provide an invaluable in vitro environment to study the fundamental physiological properties of neurons and the cellular mechanisms of synaptic transmission in a controlled manner. While direct studies detailing the use of AMOA in these systems are not extensively documented in the provided search results, its established role as a non-NMDA antagonist allows for a clear delineation of its potential applications in this context.

Neuronal excitability, the propensity of a neuron to fire action potentials, and synaptic transmission, the process of information transfer between neurons, are fundamentally regulated by the activity of glutamate (B1630785) receptors. As a non-NMDA receptor antagonist, AMOA can be used to dissect the contribution of AMPA and kainate receptors to these processes.

The number and subtype of AMPA receptors at the postsynaptic membrane are dynamically regulated through processes of receptor trafficking, including endocytosis, exocytosis, and lateral diffusion. These processes are fundamental to synaptic plasticity. The regulation of AMPA receptor surface expression is a key determinant of synaptic strength nih.govfrontiersin.orgmdpi.com.

AMOA can be utilized as a pharmacological tool to investigate the functional consequences of altering non-NMDA receptor activity on their trafficking and surface expression. For instance, by chronically blocking AMPA receptor activity with AMOA, researchers could investigate compensatory changes in receptor expression and localization. Techniques such as surface biotinylation assays and immunocytochemistry in primary neuronal cultures would allow for the quantification of changes in the surface pool of AMPA receptors following AMOA treatment. These studies would provide insights into the homeostatic mechanisms that regulate synaptic strength in response to prolonged changes in neuronal activity.

Investigations in Animal Models of Central Nervous System Function

Animal models are indispensable for understanding the role of specific neurotransmitter systems in the context of intact neural circuits and their contribution to complex physiological functions and behaviors. AMOA, as a selective non-NMDA antagonist, is a valuable tool for in vivo and ex vivo studies of CNS function.

Acute brain slice preparations maintain the local microcircuitry of a specific brain region, providing an excellent ex vivo system for detailed electrophysiological investigation. In this preparation, AMOA can be bath-applied to selectively block non-NMDA receptor-mediated synaptic transmission.

For example, in hippocampal or cortical slices, AMOA would be expected to block the fast, early component of the excitatory postsynaptic potential (EPSP), leaving the slower, NMDA receptor-mediated component intact, particularly at depolarized membrane potentials nih.gov. This allows for the precise pharmacological isolation of NMDA receptor function in synaptic plasticity protocols like LTP induction.

The pharmacological dissection of neural circuits involves the use of specific receptor antagonists and agonists to identify the contribution of different neurotransmitter systems to the function of a particular circuit. AMOA is ideally suited for this purpose in the study of glutamatergic circuits.

Mechanistic Insights into the Functional Roles of Non Nmda Receptors from Amoa Studies

Contribution of AMPA and Kainate Receptors to Fast Excitatory Synaptic Transmission

Fast excitatory synaptic transmission in the central nervous system is primarily mediated by the influx of cations through AMPA and kainate receptors upon binding the neurotransmitter glutamate (B1630785). Studies using AMOA have been instrumental in dissecting the specific contributions of these receptor subtypes to synaptic currents.

AMOA exhibits a complex interaction with AMPA receptors. At low concentrations of AMPA, AMOA acts as an antagonist, inhibiting the induced currents. However, at high concentrations of AMPA, AMOA can potentiate the current, revealing a dual antagonistic/agonistic property. This unusual characteristic has helped to explain some of the complex effects of AMOA on non-NMDA receptor-mediated events. In contrast, AMOA consistently acts as an antagonist at kainate receptors, causing a parallel shift to the right in the dose-response curve for kainate-induced currents, which is indicative of competitive antagonism.

Table 1: Effects of AMOA on Non-NMDA Receptor Currents

| Receptor Subtype | Agonist Concentration | Effect of AMOA | IC50 Value |

|---|---|---|---|

| AMPA | Low (e.g., 6 µM) | Inhibition | 160 +/- 19 µM |

| AMPA | High (e.g., 100 µM) | Potentiation | 88 +/- 22 µM |

| Kainate | N/A | Antagonism | N/A |

Role of Non-NMDA Receptors in Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Non-NMDA receptors, particularly AMPA receptors, are central to the expression of many forms of synaptic plasticity.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Modulation

Long-term potentiation (LTP) and long-term depression (LTD) are the most extensively studied forms of synaptic plasticity, representing long-lasting increases and decreases in synaptic strength, respectively. The induction of many forms of LTP and LTD at excitatory synapses is dependent on the activation of NMDA receptors, which triggers a calcium influx. However, the expression of these plastic changes is often mediated by alterations in AMPA receptor function and trafficking.

The application of AMOA during plasticity-inducing protocols has demonstrated that the blockade of AMPA and kainate receptors prevents the expression of LTP and LTD. This is because the initial depolarization required to relieve the magnesium block of NMDA receptors is primarily mediated by non-NMDA receptors. Furthermore, the long-term maintenance of LTP is associated with an increase in the number and/or function of synaptic AMPA receptors. By blocking these receptors, AMOA can be used to investigate the downstream signaling pathways and trafficking mechanisms that are engaged following the induction of plasticity. Studies have shown that LTP induction leads to the insertion of AMPA receptors into the postsynaptic membrane, a process that can be prevented by AMOA. Conversely, LTD is often associated with the removal of AMPA receptors from the synapse, a process that is also sensitive to non-NMDA receptor antagonists.

Involvement of Non-NMDA Receptors in Neuronal Network Activity and Oscillations

Neuronal network oscillations are rhythmic patterns of electrical activity generated by synchronized populations of neurons. These oscillations are observed across various frequency bands (e.g., gamma, theta) and are thought to play critical roles in cognitive processes such as attention, perception, and memory by coordinating neural activity.

The generation and maintenance of network oscillations depend on a delicate balance between excitatory and inhibitory synaptic transmission. Fast-spiking inhibitory interneurons play a crucial role in pacing the rhythmic activity of pyramidal neurons. The excitatory drive to these interneurons, as well as to the pyramidal cells themselves, is largely mediated by AMPA and kainate receptors.

By using AMOA to block non-NMDA receptors, researchers can investigate the contribution of fast excitatory transmission to the generation and synchronization of network oscillations. Such studies have shown that blockade of AMPA/kainate receptors can disrupt or abolish network oscillations, highlighting the critical role of this excitatory drive in maintaining the rhythmic activity of neuronal ensembles. For instance, in models of gamma oscillations, the synchronous firing of interneurons is driven by excitatory input that is sensitive to AMOA, indicating that non-NMDA receptors are essential for the generation of these high-frequency rhythms.

Insights into Excitotoxicity and Neuronal Vulnerability via Non-NMDA Receptors

Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death. This process is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Overactivation of both NMDA and non-NMDA receptors can contribute to excitotoxic cell death.

The sustained influx of cations, particularly Ca2+, through non-NMDA receptors can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. Kainate and AMPA are potent excitotoxins, and their neurotoxic effects can be studied in vitro and in vivo.

AMOA, as an antagonist of non-NMDA receptors, has been investigated for its neuroprotective potential. By blocking the excessive activation of AMPA and kainate receptors during pathological conditions, AMOA can mitigate excitotoxic neuronal injury. Studies using AMOA have helped to elucidate the specific contribution of non-NMDA receptors to neuronal vulnerability in different disease models. For example, in models of ischemia, the application of AMOA can reduce the extent of neuronal damage, confirming the significant role of AMPA and kainate receptor-mediated excitotoxicity in this condition. These findings underscore the therapeutic potential of targeting non-NMDA receptors to protect vulnerable neuronal populations.

Table 2: Research Findings on AMOA and Non-NMDA Receptor Function

| Area of Investigation | Key Finding | Implication |

|---|---|---|

| Synaptic Transmission | AMOA reveals dual antagonistic/agonistic effects on AMPA receptors and competitive antagonism at kainate receptors. | Highlights the complexity of pharmacological modulation of non-NMDA receptors. |

| Synaptic Plasticity | Blockade of non-NMDA receptors with AMOA prevents the expression of LTP and LTD. | Confirms the essential role of AMPA receptor trafficking and function in synaptic plasticity. |

| Network Oscillations | Disruption of fast excitatory transmission by AMOA can abolish neuronal network oscillations. | Demonstrates the critical role of non-NMDA receptor-mediated excitation in synchronizing neural ensembles. |

| Kainate Receptor Signaling | AMOA can block the G-protein-mediated, non-canonical signaling of kainate receptors. | Enables the differentiation between ionotropic and metabotropic functions of kainate receptors. |

| Excitotoxicity | AMOA can protect neurons from excitotoxic cell death induced by overactivation of non-NMDA receptors. | Suggests a therapeutic strategy for neurological disorders involving excitotoxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.